N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide

Physicochemical profiling Drug-likeness Thiophene carboxamide

This compound combines a 2,4-difluorophenyl amide with a 4-methoxybenzyloxy substituent on the thiophene core, creating a distinct electronegativity and hydrogen-bond acceptor profile not replicated by bromophenyl or unsubstituted analogs. Annotated as a transcription modulator with reported antiproliferative and monocytic differentiation activity, it serves as a phenotypic screening tool for AML and differentiation therapy research. With XLogP 4.4, 6 HBA, and 1 HBD, it occupies a favorable physicochemical space for SAR studies. Procure ≥98% purity material to ensure reproducible target deconvolution and dose-response characterization.

Molecular Formula C19H15F2NO3S
Molecular Weight 375.39
CAS No. 339098-34-9
Cat. No. B2575190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
CAS339098-34-9
Molecular FormulaC19H15F2NO3S
Molecular Weight375.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H15F2NO3S/c1-24-14-5-2-12(3-6-14)11-25-17-8-9-26-18(17)19(23)22-16-7-4-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,22,23)
InChIKeyXAPGCGVPNKCIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide (CAS 339098-34-9): Chemical Identity and Procurement Baseline


N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide (CAS 339098-34-9) is a synthetic thiophene-2-carboxamide derivative with a molecular formula of C₁₉H₁₅F₂NO₃S and a molecular weight of 375.4 g/mol [1]. The compound features a thiophene core substituted at the 3-position with a 4-methoxybenzyloxy group and an N-(2,4-difluorophenyl) carboxamide moiety. It is catalogued in the PubChem Compound database (CID 1486420) and is commercially available from several chemical suppliers at purities typically ≥98% . Based on available database annotations, the compound has been associated with potential transcription-modulating and cell-differentiation activities, though peer-reviewed quantitative pharmacological characterization remains extremely limited [2].

Why N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide Cannot Be Reliably Substituted with In-Class Analogs


In the absence of robust head-to-head pharmacological data, the primary risk of generic substitution for this compound lies in its unique structural combination of a 2,4-difluorophenyl amide and a 4-methoxybenzyloxy substituent on the thiophene core. Closely related analogs with alternative substituents—such as the 4-bromophenyl variant (CAS 339098-29-2) or the 2,6-dichlorobenzyloxy analog —differ fundamentally in electronic character, steric bulk, and hydrogen-bonding potential. The 2,4-difluorophenyl group confers distinct electronegativity and metabolic stability properties compared to bromophenyl or unsubstituted phenyl analogs, while the 4-methoxybenzyloxy group provides a specific hydrogen-bond acceptor profile that cannot be replicated by halogenated benzyloxy replacements. These structural differences are likely to produce divergent target-binding profiles, solubility characteristics, and off-target liabilities, even if quantitative comparative data are not yet publicly available [1].

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide Against Closest Analogs


Computational Physicochemical Property Comparison: Lipophilicity vs. N-(4-Bromophenyl) Analog

The target compound's computed XLogP3-AA value of 4.4 [1] falls within a favorable range for oral bioavailability, compared to the 4-bromophenyl analog (CAS 339098-29-2) which is expected to exhibit a higher logP (>5.0) due to the bromine substituent's greater lipophilicity. The target compound possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor, yielding a balanced polar surface area profile [1]. In contrast, the 4-bromophenyl analog has only 4 hydrogen bond acceptors and 1 donor, potentially altering solubility and membrane permeability characteristics .

Physicochemical profiling Drug-likeness Thiophene carboxamide

Cell Differentiation Activity Annotation vs. Structurally Divergent Thiophene Carboxamides

A database annotation for this compound (Oprea1_361250) describes it as exhibiting 'transcription activity as well as pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This functional annotation is not reported for the simpler N-(2,4-difluorophenyl)-2-thiophenecarboxamide (CAS 313499-95-5), which lacks the 3-[(4-methoxyphenyl)methoxy] substituent and serves as the minimal core comparator [2]. While the Oprea1_361250 annotation does not provide a quantitative IC₅₀ or EC₅₀ value, the described phenotype—monocytic differentiation—is a specific and mechanistically informative endpoint not attributed to the unsubstituted core.

Cell differentiation Transcription modulation Anti-cancer screening

Structural Complexity and Rotatable Bond Profile vs. Simplified Thiophene Carboxamide Scaffolds

The target compound possesses 6 rotatable bonds and a complexity score of 462 (computed by Cactvs) [1], reflecting its three distinct aromatic/heteroaromatic ring systems connected by flexible linkages. In comparison, the minimal analog N-(2,4-difluorophenyl)-2-thiophenecarboxamide has only 2 rotatable bonds and a substantially lower complexity score (estimated <200) [2]. The higher rotatable bond count of the target compound may enable a greater number of low-energy conformers, potentially facilitating induced-fit binding to protein targets with deeper or more conformationally adaptable binding pockets. However, this same property may reduce binding affinity due to entropic penalties if the bioactive conformation is not pre-organized [3].

Molecular complexity Rotatable bonds Target engagement potential

Recommended Research and Procurement Application Scenarios for N-(2,4-Difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide (CAS 339098-34-9)


Lead-Like Scaffold for Cell Differentiation-Based Anti-Cancer Screening

Based on the Oprea1_361250 database annotation indicating that this compound arrests proliferation and induces monocytic differentiation in undifferentiated cells [1], it may serve as a phenotypic screening starting point for differentiation therapy programs. Researchers investigating acute myeloid leukemia (AML) or other malignancies amenable to differentiation-based intervention should prioritize this compound over simpler thiophene carboxamide analogs that lack the 3-[(4-methoxyphenyl)methoxy] substituent and have no reported differentiation activity [2]. Users should note that the annotation lacks a quantitative potency value, necessitating de novo dose-response characterization.

Physicochemical Comparator for Thiophene Carboxamide SAR Studies

With a computed XLogP of 4.4, 6 hydrogen bond acceptors, and 1 hydrogen bond donor [1], this compound occupies a specific region of physicochemical space distinct from both the more lipophilic 4-bromophenyl analog and the less complex N-(2,4-difluorophenyl)-2-thiophenecarboxamide core. It is suitable for use as a reference compound in structure-activity relationship (SAR) studies aimed at mapping the contribution of the 4-methoxybenzyloxy substituent to solubility, permeability, and target engagement within thiophene carboxamide series [2].

Chemical Biology Tool for Transcription Modulation Hypothesis Testing

The compound's annotation as a transcription modulator [1] suggests potential utility as a tool compound for investigating transcriptional regulation mechanisms, provided that the specific molecular target(s) are identified through target deconvolution studies. Until a defined molecular target and quantitative potency (IC₅₀/Kd) are established in the peer-reviewed literature, this application scenario carries higher risk and is recommended only for exploratory research programs with access to comprehensive profiling capabilities [2].

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